Cas no 1805984-31-9 (3-(Aminomethyl)-6-cyano-4-(difluoromethyl)pyridine-2-acetic acid)
3-(Aminomethyl)-6-cyano-4-(difluoromethyl)pyridine-2-acetic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(Aminomethyl)-6-cyano-4-(difluoromethyl)pyridine-2-acetic acid
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- Inchi: 1S/C10H9F2N3O2/c11-10(12)6-1-5(3-13)15-8(2-9(16)17)7(6)4-14/h1,10H,2,4,14H2,(H,16,17)
- InChI Key: YAQVNTHIJDRJTI-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C#N)N=C(CC(=O)O)C=1CN)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 329
- XLogP3: -2.4
- Topological Polar Surface Area: 100
3-(Aminomethyl)-6-cyano-4-(difluoromethyl)pyridine-2-acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029040243-1g |
3-(Aminomethyl)-6-cyano-4-(difluoromethyl)pyridine-2-acetic acid |
1805984-31-9 | 97% | 1g |
$1,564.50 | 2022-04-01 |
3-(Aminomethyl)-6-cyano-4-(difluoromethyl)pyridine-2-acetic acid Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Jason Wan Lab Chip, 2020,20, 4528-4538
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 3-(Aminomethyl)-6-cyano-4-(difluoromethyl)pyridine-2-acetic acid
Recent Advances in the Study of 3-(Aminomethyl)-6-cyano-4-(difluoromethyl)pyridine-2-acetic acid (CAS: 1805984-31-9)
3-(Aminomethyl)-6-cyano-4-(difluoromethyl)pyridine-2-acetic acid (CAS: 1805984-31-9) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique pyridine core and functional groups, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, making it a subject of intense research.
The synthesis of 3-(Aminomethyl)-6-cyano-4-(difluoromethyl)pyridine-2-acetic acid has been optimized to improve yield and purity, as reported in several recent publications. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound, ensuring its structural integrity and consistency across batches. These advancements are critical for its potential use in drug development.
Pharmacological studies have revealed that this compound exhibits notable activity against specific biological targets. For instance, it has been shown to modulate enzyme activity in pathways associated with inflammatory responses and metabolic disorders. The presence of the difluoromethyl group is believed to enhance its binding affinity and stability, making it a valuable scaffold for further derivatization.
In vitro and in vivo studies have demonstrated the compound's efficacy in preclinical models. Researchers have observed significant reductions in biomarkers associated with disease states, suggesting its potential as a therapeutic agent. However, further studies are needed to evaluate its pharmacokinetics, toxicity, and long-term effects before clinical trials can be initiated.
The compound's mechanism of action is currently under investigation. Preliminary data suggest that it may interact with key proteins involved in cellular signaling pathways, leading to downstream effects that could be harnessed for therapeutic benefit. Computational modeling and molecular docking studies are being utilized to elucidate these interactions at the atomic level.
In conclusion, 3-(Aminomethyl)-6-cyano-4-(difluoromethyl)pyridine-2-acetic acid represents a promising candidate for further development in the pharmaceutical industry. Its unique chemical properties and biological activity make it a subject of ongoing research, with potential applications in treating a range of diseases. Future studies will focus on optimizing its pharmacological profile and exploring its therapeutic potential in greater detail.
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